4-Methyl-3-nitroaniline chemical properties and structure
4-Methyl-3-nitroaniline chemical properties and structure
An In-depth Technical Guide to 4-Methyl-3-nitroaniline: Chemical Properties, Structure, and Applications
Introduction
4-Methyl-3-nitroaniline, also known as 3-nitro-p-toluidine or 4-amino-2-nitrotoluene, is an important organic compound with the chemical formula C₇H₈N₂O₂.[1][2] It appears as an orange-red or yellow crystalline solid.[1][3] This aromatic amine is a key intermediate in the synthesis of various industrial and pharmaceutical products, including dyes, pigments, and active pharmaceutical ingredients (APIs).[2][4] Its molecular structure, characterized by a methyl group and a nitro group on the aniline (B41778) frame, imparts specific reactivity that makes it a versatile building block in organic synthesis.[5] This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and applications of 4-Methyl-3-nitroaniline for researchers, scientists, and drug development professionals.
Chemical Properties
The physical and chemical properties of 4-Methyl-3-nitroaniline are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂[1][2] |
| Molecular Weight | 152.15 g/mol [1][2] |
| Appearance | Orange-red or yellow crystalline solid[1][3] |
| Melting Point | 74-82 °C[4] |
| Boiling Point | 169 °C (at 21 mmHg)[2] |
| Density | 1.312 g/cm³[2] |
| Solubility | Insoluble in water[1] |
| CAS Number | 119-32-4[1][2] |
Chemical Structure
The structure of 4-Methyl-3-nitroaniline is defined by a benzene (B151609) ring substituted with a methyl group, an amino group, and a nitro group. The IUPAC name for this compound is 4-methyl-3-nitroaniline.[1]
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SMILES: CC1=C(C=C(C=C1)N)--INVALID-LINK--[O-][1]
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InChI: InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3[1]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-Methyl-3-nitroaniline.
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¹H NMR: Proton NMR data is available for this compound.[1][6]
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¹³C NMR: Carbon-13 NMR data has been reported.[7]
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Infrared (IR) Spectroscopy: IR spectra are available, which can be used to identify the functional groups present in the molecule.[1]
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Mass Spectrometry (MS): Mass spectrometry data is available to determine the molecular weight and fragmentation pattern.[1]
Experimental Protocols
Synthesis of 4-Methyl-3-nitroaniline from p-Toluidine (B81030)
A common method for the preparation of 4-Methyl-3-nitroaniline involves the nitration of p-toluidine.[8]
Materials:
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p-Toluidine
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Concentrated sulfuric acid
-
Concentrated nitric acid
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Ice
-
Sodium carbonate
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Ethanol
Procedure:
-
Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.
-
Cool the solution to just below 0 °C using a freezing mixture.
-
Prepare a nitrating mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the well-stirred p-toluidine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stand for a short time.
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Pour the reaction mixture into 500 ml of ice-cold water, ensuring the temperature remains below 25 °C by adding more ice if necessary.
-
Filter the solution to remove any impurities.
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Dilute the filtrate to three times its volume and neutralize it with solid sodium carbonate, keeping the temperature as low as possible.
-
Filter the resulting precipitate, press it dry, and recrystallize it from alcohol.
The expected yield is 65-70% of yellow monoclinic needles with a melting point of 77.5 °C.[8]
Applications
4-Methyl-3-nitroaniline is a versatile intermediate with applications in several industries.
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Dyes and Pigments: It serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile and food coloring industries due to their vibrant colors and stability.[4]
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Pharmaceuticals: This compound is a key building block in the development of various pharmaceutical compounds.[4] It is notably used in the manufacture of Cyclizine, an API primarily used for treating nausea and vomiting.[2] It also plays a role in the synthesis of analgesics and anti-inflammatory agents.[4]
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Research: In academic and industrial research, 4-Methyl-3-nitroaniline is utilized to study reaction mechanisms and develop new synthetic pathways, contributing to the advancement of organic chemistry.[4][5]
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Other Industrial Applications: It is also involved in the manufacturing of certain explosives and is used as a reagent in various analytical methods.[4]
Safety and Handling
4-Methyl-3-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[10] It should be stored in a well-ventilated place, below +30°C.[9][11] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[11]
Conclusion
4-Methyl-3-nitroaniline is a chemical compound of significant industrial and research interest. Its well-defined chemical properties and versatile reactivity make it an essential intermediate in the synthesis of a wide range of products, from life-saving pharmaceuticals to vibrant dyes. A thorough understanding of its synthesis, properties, and applications is crucial for professionals in the fields of chemistry and drug development. Proper safety precautions must be observed during its handling and storage to mitigate potential hazards.
References
- 1. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cionpharma.com [cionpharma.com]
- 3. 4-Methyl-3-Nitroaniline - High Purity Analytical Standard at an Attractive Price [nacchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Methyl-3-nitroaniline | 119-32-4 | Benchchem [benchchem.com]
- 6. 4-Methyl-3-nitroaniline(119-32-4) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. 4-甲基-3-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Methyl-3-nitroaniline | 119-32-4 [chemicalbook.com]
